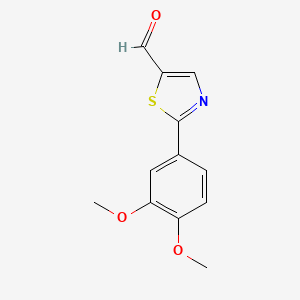

2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde

Description

2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde (CAS 914348-85-9) is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a carbaldehyde moiety. Its molecular formula is C₁₂H₁₁NO₃S, with a calculated molecular weight of 249.29 g/mol.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-15-10-4-3-8(5-11(10)16-2)12-13-6-9(7-14)17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZZVFDLGBCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(S2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661677 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-85-9 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde exhibit various antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, thiazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Anticancer Properties

The compound's structure allows it to interact with biological targets implicated in cancer progression. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, certain analogues of thiazoles have shown significant cytotoxic effects against various cancer cell lines including human glioblastoma and melanoma cells . The incorporation of the methoxy group may enhance these properties by influencing the compound's interaction with cellular targets.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. The synthesis pathways often utilize starting materials such as thioamides or aldehydes to construct the thiazole framework .

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of thiazole ring via cyclization of thioamide derivatives. |

| Step 2 | Introduction of the 3,4-dimethoxyphenyl group through electrophilic substitution. |

| Step 3 | Aldehyde functionalization at the fifth position via oxidation reactions. |

Pharmacological Studies

Pharmacological studies on compounds like this compound have revealed promising results in terms of their ability to modulate biological pathways associated with inflammation and cancer . For instance, thiazole derivatives have been evaluated for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Anticancer Activity

A study focusing on thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study: Antimicrobial Efficacy

Another study evaluated a series of thiazole derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that specific substitutions on the thiazole ring enhanced the efficacy against resistant pathogens like MRSA .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the application, but it often involves binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in substituent type, position, and electronic effects (Table 1):

Key Observations :

- Electron-Donating vs.

- Lipophilicity: The di-OCH₃ substitution increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility compared to mono-OCH₃ or polar derivatives .

Biological Activity

2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

The molecular structure of this compound features a thiazole ring attached to a dimethoxy-substituted phenyl group. The presence of methoxy groups is known to influence the biological activity through electronic effects and steric hindrance.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency. For instance, the compound exhibited significant cytotoxicity against MCF-7 cells, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

- Induction of Apoptosis : Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The following table presents its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|

| Bacillus cereus | 0.23 | 0.47 | |

| Escherichia coli | 0.70 | 0.94 | |

| Salmonella Typhimurium | 0.23 | 0.47 |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that the compound exhibits strong antibacterial properties, particularly against Bacillus cereus.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines including Huh7 and MCF-7. The results indicated that modifications in the thiazole structure could enhance anticancer activity .

- Antibacterial Screening : Another investigation focused on the antibacterial properties of thiazole derivatives against clinical isolates. The results confirmed that compounds with methoxy substitutions displayed improved activity against resistant strains .

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH

OH) using mild reducing agents. Sodium borohydride (

) in alcoholic solvents is commonly employed for selective reduction without affecting the thiazole ring or methoxy groups.

Example Reaction:

Key Conditions:

-

Reducing agents:

,

(for stronger reduction). -

Temperature: Room temperature or mild heating.

Schiff Base Formation

The aldehyde reacts readily with primary amines to form Schiff bases (imines), a reaction exploited in synthesizing bioactive heterocycles. For instance, condensation with aniline derivatives produces stable imines, as observed in pyrazolyl-thiazole hybrid systems .

Example Reaction:

Applications:

Nucleophilic Addition Reactions

The electrophilic aldehyde participates in nucleophilic additions, such as:

-

Grignard Reactions : Formation of secondary alcohols.

-

Cyanohydrin Synthesis : Addition of

to form hydroxynitriles.

Example (Grignard):

Key Reagents:

-

Grignard reagents (e.g.,

). -

Cyanating agents (e.g.,

,

).

Aromatic Methoxy Groups

The 3,4-dimethoxyphenyl moiety may undergo demethylation under harsh acidic conditions (e.g.,

,

) to yield catechol derivatives.

Example Reaction:

Thiazole Ring

Electrophilic substitution at the thiazole’s C-4 position is possible under directing effects of the aldehyde group, though this requires strong electrophiles (e.g.,

) .

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclocondensation with thioureas or thiosemicarbazides to form fused heterocycles. For example, reaction with thiosemicarbazide yields thiadiazole derivatives .

Example Reaction:

Research Insights

-

Antimicrobial Activity : Schiff bases derived from this compound exhibit notable activity against Proteus mirabilis and Staphylococcus aureus .

-

Electrophilic Reactivity : The aldehyde’s position on the thiazole ring enhances its electrophilicity, enabling rapid condensation with nucleophiles .

-

Thermal Stability : The methoxy groups stabilize the phenyl ring against oxidative degradation during reactions .

This compound’s multifunctional reactivity positions it as a valuable scaffold in medicinal chemistry and materials science, though further studies are needed to explore its full synthetic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.